SF5 vs CF3: Stronger Electron-Withdrawing Effect Directly Measured by Hammett Constants
The SF5 group in 2-methoxy-5-(pentafluorosulfur)benzoic acid exerts a significantly stronger inductive electron-withdrawing effect than the corresponding CF3 analog. The Hammett inductive constant σI for SF5 is +0.55, compared to +0.39 for CF3 [1]. This 41% greater electron-withdrawing capacity directly influences the acidity, reactivity, and target-binding properties of the benzoic acid scaffold.
| Evidence Dimension | Inductive electron-withdrawing strength (Hammett σI constant) |
|---|---|
| Target Compound Data | σI(SF5) = +0.55 |
| Comparator Or Baseline | σI(CF3) = +0.39 (for the CF3 analog: 2-methoxy-5-(trifluoromethyl)benzoic acid or class representative) |
| Quantified Difference | ΔσI = +0.16 (SF5 is ~41% more electron-withdrawing by this metric) |
| Conditions | Values derived from ionization potential measurements of SF5- and CF3-substituted benzenes and acetylenes (Sheppard, JACS 1962; confirmed by multiple subsequent studies). |
Why This Matters
Greater electron withdrawal lowers the pKa of the benzoic acid (SF5-COOH pKa 4.82 vs CF3-COOH 5.11), which alters ionization state at physiological pH and can impact solubility, permeability, and target engagement in biological systems; for procurement, this means the SF5 compound cannot be interchanged with the CF3 analog in a SAR series without invalidating the established pharmacological profile.
- [1] Sheppard, W. A. J. Am. Chem. Soc. 1962, 84, 3064–3072; cross-checked with 'The Pentafluorosulfanyl Group: A Substituent is Born' (Slideum, 2006) and Xueqiu compilation (2023). Hammett σI(SF5)=+0.55; σI(CF3)=+0.39. View Source
